4-chloro-3-fluoro-N-methylaniline hydrochloride
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Overview
Description
4-chloro-3-fluoro-N-methylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a chloro group at the 4-position, a fluoro group at the 3-position, and a methylamino group attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-fluoro-N-methylaniline hydrochloride typically involves multiple steps. One common method includes:
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of chloro and fluoro groups to the benzene ring.
These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-fluoro-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to quinoneimine intermediates.
Reduction: Formation of amines from nitro compounds.
Substitution: Halogenation and other electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.
Halogenating agents: Such as chlorine and fluorine gases.
Major Products
The major products formed from these reactions include various substituted anilines and quinoneimine intermediates .
Scientific Research Applications
4-chloro-3-fluoro-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its biotransformation and metabolic pathways.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Used in the production of dyes, pigments, and other chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-fluoro-N-methylaniline hydrochloride involves its interaction with various enzymes and molecular targets. For example, it can undergo biotransformation mediated by cytochromes P-450 and flavin-containing monooxygenase, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-methylaniline
- 4-chloro-N-methylaniline
- 3-fluoro-N-methylaniline
Uniqueness
Properties
CAS No. |
2742653-99-0 |
---|---|
Molecular Formula |
C7H8Cl2FN |
Molecular Weight |
196.05 g/mol |
IUPAC Name |
4-chloro-3-fluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,10H,1H3;1H |
InChI Key |
OBAYBFRPSDVETK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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